Cy3 dic18

Description

Overview of Polymethine Dyes and Their Structural Basis

Polymethine dyes are characterized by a conjugated chain of sp²-hybridized carbon atoms, known as a polymethine bridge, connecting two terminal groups, typically an electron acceptor and an electron donor. nih.govwikipedia.org This conjugated system contains an odd number of π-centers and an even number of π-electrons, which is fundamental to their light absorption and fluorescence properties. nih.govtandfonline.com The length of the polymethine chain directly influences the dye's spectral characteristics, with increased chain length leading to a bathochromic shift (red shift) in the absorption maximum. unito.itrsc.org

Cyanine (B1664457) dyes constitute a significant subclass of polymethine dyes where the terminal electron-donating and accepting groups are nitrogen atoms typically incorporated into heterocyclic rings. wikipedia.orgunito.itcreative-diagnostics.com This structure results in a delocalized charge across the polymethine bridge. unito.itglpbio.com A key feature of cyanine dyes is their exceptionally high molar extinction coefficients, often exceeding 100,000 Lmol⁻¹cm⁻¹, contributing to their bright fluorescence signals. unito.itglpbio.comglpbio.com Their structures can be readily modified to tune properties such as absorbance wavelength, photostability, and fluorescence quantum yield. glpbio.comglpbio.com

Contextualization of Cy3 Variants in Fluorescent Probe Design

Cyanine dyes, including the popular Cy series (Cy3, Cy5, Cy7), have become essential fluorophores in diverse fluorescence-based biological applications. creative-diagnostics.comglpbio.comglpbio.comnih.gov Cy3 is a widely used synthetic fluorescent dye known for its orange-red fluorescence. baseclick.eu It typically contains a bridge of three methine groups connecting two nitrogen-containing heterocyclic rings. baseclick.eu Cy3 dye exhibits an excitation maximum around 550-551 nm and an emission maximum around 566-570 nm. creative-diagnostics.combaseclick.eubroadpharm.com

The design of fluorescent probes often involves modifying the core fluorophore structure to achieve specific targeting or functionality. Cy3 variants are developed by introducing different substituents onto the basic cyanine scaffold. These modifications can include functional groups for conjugation to biomolecules like proteins, antibodies, or nucleic acids, or the addition of lipophilic chains to target lipid environments. glpbio.comglpbio.combaseclick.euthermofisher.comalfa-chemistry.comsyronoptics.comlumiprobe.com Cy3-labeled probes are commonly used in techniques such as fluorescence microscopy, flow cytometry, fluorescent in situ hybridization (FISH), and microarray analysis. creative-diagnostics.comalfa-chemistry.comsyronoptics.comarxiv.orgresearchgate.net

Significance of Lipophilic Cyanine Dyes in Membrane Research

Lipophilic cyanine dyes are a class of cyanine fluorophores specifically designed for membrane labeling and research. lumiprobe.combiotium.comacs.org These dyes feature hydrophobic hydrocarbon tails attached to the cyanine core. lumiprobe.combiotium.com The presence of these lipid chains facilitates the integration of the dyes into the lipid bilayers of cell membranes. broadpharm.comlumiprobe.combiotium.com A notable characteristic of lipophilic cyanine dyes is their weak fluorescence in aqueous environments, which significantly increases upon incorporation into the lipid bilayer, providing a high signal-to-noise ratio for membrane visualization. lumiprobe.combiotium.comacs.org

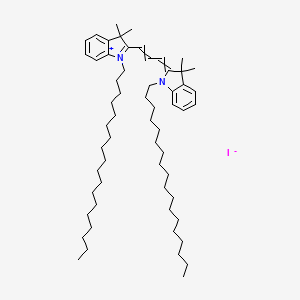

Cy3 dic18, also known as DiI or DiIC18(3), is a prominent example of a lipophilic carbocyanine dye based on the Cy3 core structure. broadpharm.comlumiprobe.comwikipedia.orglumiprobe.com It incorporates two long C18 hydrocarbon chains, which are crucial for its lipophilic nature and membrane integration. broadpharm.comlumiprobe.comwikipedia.orglumiprobe.com When introduced to cells, Cy3 dic18 inserts its C18 tails into the cell membrane and diffuses laterally within the lipid bilayer, effectively staining the entire cell membrane. broadpharm.comlumiprobe.comwikipedia.orglumiprobe.com This property makes it a valuable tool for various membrane-related studies.

Key Properties of Cy3 dic18 (DiIC18(3))

| Property | Value | Source |

| Excitation Maximum | ~551 nm | broadpharm.comfujifilm.com |

| Emission Maximum | ~566-570 nm | creative-diagnostics.combaseclick.eubroadpharm.com |

| Molecular Weight | ~961.3 g/mol (for iodide salt) | broadpharm.comlumiprobe.com |

| Solubility | Soluble in organic solvents (e.g., DMSO) | broadpharm.combiotium.comwikipedia.org |

| Key Structural Feature | Two C18 hydrocarbon chains | broadpharm.comlumiprobe.comwikipedia.org |

| Fluorescence in Water | Weakly fluorescent | lumiprobe.combiotium.comwikipedia.org |

| Fluorescence in Membranes | Highly fluorescent | lumiprobe.combiotium.comwikipedia.org |

Research findings highlight the utility of Cy3 dic18 in various applications. It is widely used as a lipophilic tracer for membrane labeling in a variety of cell types. lumiprobe.combiotium.com Its ability to diffuse laterally within the membrane allows for the staining of entire cells and intracellular membrane structures. lumiprobe.combiotium.com Cy3 dic18 has been effectively employed in studies of cell fusion, cellular adhesion, and migration due to its stable membrane incorporation and low cytotoxicity. lumiprobe.combiotium.com Furthermore, it serves as an anterograde and retrograde tracer in neuronal tissues and cells, facilitating the study of neuronal connectivity. broadpharm.comlumiprobe.combiotium.comwikipedia.orgfujifilm.comlumiprobe.cominterchim.frresearchgate.net While the dye primarily stains the plasma membrane initially, it can be internalized into intracellular vesicles over time in live cells cultured after staining. biotium.com Studies have also investigated methods to improve the efficiency of incorporating lipophilic dyes like DiI into vesicle membranes. acs.org

The stable and efficient membrane labeling provided by Cy3 dic18, coupled with its favorable spectroscopic properties within the orange-red spectrum, makes it a crucial fluorescent probe in chemical biology for investigating membrane structure, dynamics, and cellular processes involving membranes.

Properties

Molecular Formula |

C59H97IN2 |

|---|---|

Molecular Weight |

961.3 g/mol |

IUPAC Name |

2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;iodide |

InChI |

InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

LGGGGSMIMQDWCZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cy3 Dic18 Analogues

Advanced Synthetic Pathways for Trimethine Cyanine (B1664457) Derivatives

Recent advancements in the synthesis of trimethine cyanines have focused on improving efficiency and sustainability.

Atom-Efficient Synthesis Approaches

Traditional synthetic routes for cyanine dyes can sometimes suffer from low atom economy and generate substantial side products. researchgate.netnih.govresearchgate.net Innovative approaches aim to minimize resource utilization and waste. One such method involves the use of formaldehyde (B43269) as a single-carbon source for the synthesis of trimethine cyanines. researchgate.netnih.govresearchgate.net This strategy is considered atom-efficient as it yields water as a byproduct, aligning with principles of sustainable chemistry. researchgate.netnih.gov This method has been explored for the synthesis of both symmetrical and unsymmetrical Cy3 derivatives. researchgate.netnih.govresearchgate.net

One-Pot Synthetic Strategies

One-pot synthesis approaches offer advantages by reducing the number of isolation and purification steps, thereby saving time and resources. Microwave-assisted one-pot procedures have been developed for the rapid synthesis of symmetrical trimethine cyanine dyes, often yielding products in high amounts. figshare.com Additionally, aromatic fluorine-induced one-pot synthesis has been reported for the preparation of ring-perfluorinated trimethine cyanine dyes. acs.orgacs.orgdntb.gov.ua This method involves reacting a perfluorinated indolenine derivative with a methylating agent in a mixed solvent system. acs.org

Introduction of Lipid Chains for Enhanced Lipophilicity

The defining characteristic of Cy3 DiC18 is the presence of two long (C18) lipid chains. broadpharm.com These lipophilic chains are crucial for the dye's ability to integrate into lipid bilayers, such as cell membranes. broadpharm.com The introduction of such chains is a key modification strategy to enhance the lipophilicity of cyanine dyes. This is typically achieved by incorporating the lipid chains onto the heterocyclic precursors used in the cyanine synthesis. For instance, using indolenine derivatives substituted with octadecyl (C18) chains during the condensation reaction leads to dyes like DiIC18(3), which is analogous in structure to Cy3 DiC18 in terms of the lipophilic tails and trimethine bridge. google.com The enhanced lipophilicity is essential for applications requiring membrane staining and tracking. broadpharm.comgoogle.com

Strategies for Reactive Group Incorporation

To enable conjugation of cyanine dyes to biomolecules and other targets, reactive functional groups are incorporated into the dye structure. Common strategies involve introducing these groups onto the heterocyclic ring systems or the N-alkyl substituents. google.comacs.orgcrimsonpublishers.comgoogle.com Examples of reactive groups include succinimidyl esters, maleimides, iodoacetamides, and carboxyl groups, which can react with amines, thiols, or hydroxyl groups on target molecules. google.comacs.orggoogle.comrsc.orgnih.gov

A modular approach can be employed where delicate functional groups are attached in the final steps of the synthesis to prevent their degradation during the core cyanine formation. acs.orgresearchgate.net Another strategy involves using functionalized indolenine precursors to introduce reactive groups. researchgate.net For instance, incorporating a carboxyl group on one of the indolenine nuclei allows for subsequent conjugation. rsc.org Solid-phase synthesis methods can also be utilized to facilitate the introduction of reactive groups and simplify purification. acs.orggoogle.com

Considerations for Counter Cation Influence on Compound Characteristics

Cyanine dyes, being cationic, exist as salts with a counter anion. The nature of the counter anion can significantly influence the properties of the cyanine dye, particularly in solution. mdpi.comrsc.orgnih.govacs.org While the impact on redox properties may be less pronounced, counter anions can affect solubility, aggregation behavior, photostability, and even photophysical properties like fluorescence quantum yield. rsc.orgnih.govacs.org

In polar solvents, cyanine dyes tend to exist as free ions, with less influence from the counterion. mdpi.com However, in less polar or nonpolar solvents, ion pair formation with the counterion becomes more significant and can impact processes such as photoisomerization. mdpi.com The size and structure of the anion can influence the packing structures of cyanine dye crystals and the positional relationship between the cation and anion. acs.org

For instance, studies have shown that the choice of counter anion can affect the aggregation, photostability, and photothermal conversion efficiency of cyanine salts in solution. nih.gov Different anions can lead to variations in cation-cation stacking arrangements in the solid state. acs.org Therefore, the selection of the appropriate counter anion is an important consideration in the synthesis and formulation of cyanine dyes to tune their characteristics for specific applications.

Advanced Spectroscopic and Photophysical Characterization of Cy3 Dic18 Systems

Spectroscopic Modalities for Characterization

Spectroscopic techniques are fundamental to elucidating the structure, properties, and behavior of chemical compounds like Cy3 DiC18. Various modalities offer complementary information.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (such as ¹H NMR and ¹³C NMR), the arrangement of atoms and the types of functional groups present in a molecule can be identified. spectroscopyonline.comnih.govresearchgate.net For Cy3 DiC18, NMR could be used to confirm the presence and structure of the cyanine (B1664457) core and the attached C18 hydrocarbon chains, verifying the compound's identity and purity. While specific NMR spectra for Cy3 DiC18 were not found in the provided snippets, NMR has been used to study interactions involving symmetric cyanine dyes and DNA, indicating its utility in characterizing such systems. researchgate.net

Fourier-Transform Infrared Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups within a molecule by measuring the absorption of infrared radiation at different wavelengths. spectroscopyonline.comnih.govmostwiedzy.pl Characteristic vibrational frequencies correspond to specific chemical bonds and functional groups (e.g., C=C stretches, C-H stretches, C-N stretches, and potentially vibrations related to the ester linkages connecting the C18 chains to the Cy3 core). researchgate.net FTIR analysis of Cy3 DiC18 would help confirm the presence of the expected functional groups associated with both the cyanine dye and the long aliphatic chains. Although specific FTIR data for Cy3 DiC18 are not presented in the search results, FTIR is a standard technique for characterizing organic molecules. spectroscopyonline.comnih.govmostwiedzy.pl

UV/Visible Absorption and Fluorescence Emission Spectroscopy

UV/Visible (UV/Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, providing information about electronic transitions within the molecule. spectroscopyonline.commostwiedzy.pl Cyanine dyes like Cy3 exhibit strong absorption bands in the visible spectrum, which gives them their characteristic color. broadpharm.com The position and intensity of these absorption bands are sensitive to the dye's chemical structure and environment. Fluorescence emission spectroscopy measures the light emitted by a molecule after it has absorbed light. spectroscopyonline.commostwiedzy.pl The fluorescence properties of Cy3 are known to be highly sensitive to their environment. researchgate.netnih.gov In fluid solution, Cy3 has a low quantum yield due to efficient photoisomerization. researchgate.net Upon binding to biomolecules or incorporation into membranes, the restriction of bond rotation reduces photoisomerization, leading to an increase in fluorescence quantum yield and lifetime. researchgate.netnih.govnih.gov Cy3 DiC18, being a lipophilic tracer that integrates into membranes, demonstrates this principle by becoming more fluorescent upon membrane incorporation. broadpharm.com While specific absorption and emission spectra peaks for Cy3 DiC18 in different environments were not detailed in the snippets, the general behavior of Cy3 dyes indicates that UV/Vis and fluorescence spectroscopy are critical for studying its optical properties and environmental sensitivity.

Investigations of Fluorescence Enhancement Mechanisms

The fluorescence of Cy3 dyes, including Cy3 DiC18 upon membrane incorporation, is significantly influenced by their environment. A key mechanism for fluorescence modulation involves interactions with biomolecules, particularly proteins and nucleic acids. This phenomenon, often referred to as Protein-Induced Fluorescence Enhancement (PIFE) or more broadly as biomolecule-induced fluorescence modulation, is primarily attributed to the restriction of cis-trans isomerization of the polymethine bridge in the dye molecule. researchgate.netnih.govbiorxiv.orgnih.gov

In solution, Cy3 can undergo rapid cis-trans isomerization in the excited state, providing a non-radiative pathway for energy dissipation that competes with fluorescence, resulting in low fluorescence quantum yield. researchgate.net When the dye interacts with a biomolecule or is constrained within a membrane environment, this internal rotation is hindered, reducing the efficiency of the isomerization pathway and thus increasing the fluorescence quantum yield and lifetime. researchgate.netnih.govnih.gov

Protein-Induced Fluorescence Enhancement

Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence of a dye, such as Cy3, increases when a protein binds in its vicinity. nih.govbiorxiv.orgnih.govrsc.org This enhancement is typically observed when the protein binding event sterically constrains the dye, inhibiting the photoisomerization process. nih.govbiorxiv.org PIFE has been utilized as a technique to study protein-nucleic acid interactions without the need to label the protein. nih.govbiorxiv.orgnih.gov The degree of fluorescence enhancement can be dependent on the distance between the dye and the interacting protein. nih.govbiorxiv.orgnih.gov While the provided information discusses PIFE extensively in the context of Cy3-labeled DNA interacting with proteins, specific studies detailing PIFE with Cy3 DiC18 interacting directly with proteins in solution or membrane-bound proteins were not prominently featured. However, given that Cy3 DiC18 incorporates into membranes, its interaction with membrane-associated or membrane-inserting proteins could potentially lead to similar fluorescence enhancement if the interaction restricts the dye's motion.

Nucleic Acid-Induced Fluorescence Modulation

Interactions between Cy3 and nucleic acids (DNA and RNA) are known to modulate the dye's fluorescence. researchgate.netnih.gov Binding of Cy3 to DNA can lead to an increase in fluorescence efficiency and lifetime. researchgate.net This modulation is sequence-dependent, with interactions between the dye and DNA bases influencing the extent of fluorescence enhancement. researchgate.netnih.gov Stacking interactions between the cyanine dye and nucleobases, particularly purines, can restrict the cis-trans isomerization rate, leading to enhanced fluorescence. nih.govmdpi.com The fluorescence intensity of Cy3 has been shown to be sensitive to the nucleobase sequence of labeled oligonucleotides. nih.gov While Cy3 DiC18 is primarily known for membrane labeling, if it were to interact with nucleic acids, for instance, at the membrane surface or within cellular compartments, similar mechanisms of fluorescence modulation due to restricted isomerization upon interaction could be hypothesized based on the behavior of other Cy3-nucleic acid conjugates. The provided snippets focus on Cy3 covalently attached to DNA for studying nucleic acid interactions. researchgate.netnih.gov

Photophysical Phenomena in Complex Environments

When Cy3 DiC18 is incorporated into complex environments like lipid membranes, it can exhibit various photophysical phenomena that are crucial for applications such as single-molecule imaging and tracking. The local environment provided by the lipid bilayer can influence the dye's excited-state dynamics and pathways for non-radiative decay. nih.govnih.gov

Interactions with the lipid environment can affect processes such as photoisomerization and intersystem crossing, which are known to contribute to fluorescence fluctuations and the formation of dark states in cyanine dyes. nih.govsciengine.comnih.gov The restriction of molecular motion imposed by the lipid bilayer can potentially impact the efficiency of cis-trans isomerization, a significant non-radiative pathway for Cy3. nih.govarxiv.orgnih.gov

Fluorescence Blinking Dynamics

Fluorescence blinking, characterized by transitions between a bright fluorescent state (ON) and a non-fluorescent dark state (OFF), is a common phenomenon observed in single-molecule spectroscopy of fluorescent dyes, including cyanine dyes like Cy3. sciengine.comresearchgate.netrug.nlnih.gov This blinking behavior can arise from various mechanisms, such as transitions to the triplet state, formation of radical ions through redox reactions, or photoisomerization. nih.govsciengine.comnih.govresearchgate.netnih.gov

For Cy3 DiC18 integrated into lipid bilayers, the blinking dynamics are influenced by the specific interactions with the surrounding lipids and the local membrane environment. The duration of the OFF-state (τOFF) is related to the lifetime of the dark state and the kinetics of the reactions leading to its formation and decay. researchgate.net Studies on Cy3 conjugated to DNA have shown that interactions with the local environment, such as stacking interactions with nucleobases, can affect blinking patterns and the kinetics of photoinduced processes. sciengine.comresearchgate.netmdpi.com Similarly, the integration of Cy3 DiC18 into a lipid bilayer provides a unique environment that can modulate these blinking dynamics.

While specific data on the blinking dynamics of Cy3 DiC18 is limited in the search results, general principles observed for Cy3 and other cyanine dyes in complex environments are applicable. The lipid environment's viscosity, polarity, and the presence of quenchers or reactive species can all contribute to the observed blinking behavior. nih.govnih.gov

Photo-Reactivation Mechanisms

Photo-reactivation, in the context of fluorescent dyes, typically refers to the process by which a dye in a non-fluorescent dark state is returned to its fluorescent state upon illumination. This is distinct from the biological DNA repair mechanism involving photolyase enzymes. youtube.comresearchgate.netksu.eduembopress.orgslideshare.net For fluorescent dyes, photo-reactivation mechanisms often involve the reversal of photochemical reactions that led to the dark state.

In cyanine dyes, dark states can be formed through processes like intersystem crossing to the triplet state or the formation of radical species. nih.govsciengine.comnih.govnih.gov Some dark states, particularly those involving reversible photochemistry, can be reactivated by light. For instance, certain reducing agents can lead to long-lived dark states in some cyanine dyes that can be switched back to the emissive state by irradiation at shorter wavelengths. nih.gov This process might involve the reversal of a reversible addition of a molecule to the dye's structure. nih.gov

While direct information on photo-reactivation mechanisms specifically for Cy3 DiC18 is not extensively detailed in the provided search results, the principles observed for other cyanine dyes in various environments offer insights. The lipid bilayer environment of Cy3 DiC18 could influence the rates of formation and decay of these reversible dark states and the efficiency of photo-reactivation processes. The local chemical environment within the membrane, including the presence of lipids with different properties or embedded proteins, could play a role in facilitating or inhibiting specific photo-reactivation pathways.

The study of blinking and photo-reactivation in Cy3 DiC18 within lipid environments is crucial for optimizing its use in single-molecule studies and advanced microscopy techniques where maintaining the dye in a fluorescent state for extended periods is essential. Understanding these mechanisms can inform the development of strategies to mitigate blinking and enhance photostability in complex biological settings.

Data Table Example (Illustrative, based on general Cy3 properties and potential environmental effects):

| Property | Free Cy3 (Aqueous) | Cy3 in Lipid Bilayer (Hypothetical) | Notes |

| Excitation Max (nm) | ~550-555 baseclick.eufluorofinder.com | ~551-554 broadpharm.comfluorofinder.com | Generally similar, potentially subtle shifts due to environment. |

| Emission Max (nm) | ~570 baseclick.eufluorofinder.com | ~566-570 broadpharm.comfluorofinder.com | Generally similar, potentially subtle shifts due to environment. |

| Quantum Yield (Φf) | ~0.15-0.31 fluorofinder.comcenmed.com | Potentially Higher or Lower | Can be influenced by environmental factors like viscosity/confinement. arxiv.orgnih.gov |

| Blinking (ON/OFF times) | Variable rug.nl | Potentially Altered Kinetics | Lipid environment can affect dark state formation/decay rates. sciengine.comresearchgate.net |

| Photo-Reactivation Efficiency | Varies | Potentially Influenced | Dependent on the nature of dark states formed in the lipid environment. nih.gov |

Mechanistic Studies of Cy3 DiC18 Interactions with Biological Systems

This article focuses on the chemical compound Cy3 DiC18, a lipophilic cyanine dye utilized primarily for labeling biological membranes. Cy3 DiC18 incorporates a Cy3 fluorophore conjugated to two C18 hydrocarbon chains, rendering it highly lipophilic and enabling its integration into lipid bilayers broadpharm.com. While Cy3 DiC18 is widely used as a membrane tracer, detailed molecular-level mechanistic studies, particularly those employing molecular dynamics simulations specifically focused on this compound's interactions with biological systems as outlined, are not extensively documented in the readily available literature.

The lipophilic nature conferred by the two C18 chains dictates that Cy3 DiC18 primarily partitions into the hydrophobic core of lipid membranes broadpharm.com. This contrasts with more water-soluble cyanine dyes, such as some sulfonated Cy3 derivatives, whose membrane interactions may involve initial electrostatic attraction to lipid headgroups followed by insertion of less polar moieties.

Due to the limited availability of detailed research findings specifically on the molecular dynamics simulations of Cy3 DiC18's membrane partitioning kinetics, electrostatic and hydrophobic contributions to its membrane association, energy barrier analysis for its lipid bilayer partitioning, and its influence on membrane protein structure and dynamics when used as a tag, a comprehensive discussion on these specific points based solely on published data for Cy3 DiC18 is not possible within the scope of this article and the provided search results.

General principles of lipophilic molecule-membrane interactions and studies on other lipophilic dyes or the water-soluble Cy3 fluorophore provide some context, but the specific behavior of Cy3 DiC18 with its unique structure and C18 chains requires dedicated investigation.

Compound Information

Mechanistic Studies of Cy3 Dic18 Interactions with Biological Systems

Interaction with Nucleic Acids and Conformational Changes

The interaction of cyanine (B1664457) dyes, including the Cy3 fluorophore component of Cy3 DiC18, with nucleic acids is a well-documented phenomenon. While Cy3 DiC18's lipophilic nature directs it primarily to lipid bilayers nih.govambeed.com, its interactions with nucleic acids would likely occur in contexts where nucleic acids are associated with lipid structures, such as in liposomes, cell membranes, or during membrane-mediated delivery processes.

Studies on Cy3 conjugates have shown that their fluorescence properties can be influenced by their environment, including interactions with nucleic acids and proteins nih.gov. Cyanine dyes are known to interact with DNA through non-covalent interactions, and a Cy3 label attached via a flexible linker can stack on the end of a DNA duplex. These interactions between the dye and DNA can potentially perturb the system under study and alter the fluorescent properties of the dye.

Conformational changes in the Cy3 fluorophore itself are also relevant. The excited state of Cy3 can exist in cis or trans isomeric forms, with significant fluorescence primarily associated with the trans form nih.gov. The local environment, such as interaction with proteins or potentially the lipid-nucleic acid complex, can influence the rate of cis/trans photoisomerization, thereby affecting fluorescence intensity nih.gov. This phenomenon is related to protein-induced fluorescence enhancement (PIFE), where the magnitude of Cy3 fluorescence enhancement upon protein contact is dependent on the specific protein and the position of the Cy3 label nih.gov. While PIFE is described for Cy3-labeled DNA interacting with proteins, it highlights how the immediate environment and molecular interactions can induce conformational changes in the dye that impact its fluorescence.

Although direct detailed studies on Cy3 DiC18's specific interaction mechanisms with nucleic acids and resulting conformational changes are limited in the provided search results, the principles observed for other Cy3 conjugates in lipid or protein-associated nucleic acid contexts are likely applicable. The lipophilic tails of Cy3 DiC18 anchor the fluorophore to the lipid phase, and any interaction with nucleic acids would occur at the interface or within lipid-nucleic acid complexes, where the local environment could influence the dye's conformation and fluorescence yield.

Mechanisms of Phototruncation in Cyanine Dyes

Phototruncation, or more broadly photobleaching, is a critical limitation in fluorescence microscopy and single-molecule studies using cyanine dyes like Cy3. The photobleaching of Cy3 molecules is understood to occur through at least two parallel pathways: photooxidation and a thermally activated structural rearrangement.

Photooxidation is a major pathway initiated by the interaction of the dye's triplet state with molecular oxygen, leading to the formation of reactive oxygen species, particularly singlet oxygen (¹O₂).. Singlet oxygen is highly reactive and can attack the electron-rich double bonds within the polymethine chain of cyanine dyes, causing oxidative cleavage. This cleavage disrupts the conjugated π-electron system responsible for the dye's fluorescence, leading to irreversible loss of fluorescence.

Research on the photoconversion of Cy5 to Cy3 provides insight into phototruncation mechanisms involving polymethine chain cleavage. This process, which results in a blueshifted product (Cy3 from Cy5), occurs upon photoexcitation and involves singlet oxygen-mediated oxidative cleavage of the polymethine chain, followed by carbon-carbon bond breaking and forming events. While this describes the formation of a shorter fluorescent dye, the underlying oxidative cleavage mechanism is relevant to the photobleaching of Cy3 itself, which involves the destruction of the chromophore.

The thermally activated structural rearrangement pathway contributes to Cy3 photobleaching alongside photooxidation. This rearrangement may involve isomerization processes, such as the cis/trans isomerization mentioned earlier nih.gov. While isomerization itself might lead to transient dark states, irreversible structural changes resulting from thermal activation in the excited state can lead to permanent photobleaching.

The rate of photobleaching can be influenced by various factors, including laser intensity, the concentration of molecular oxygen, temperature, and the rigidity of the medium. The local environment provided by the lipid bilayer in which Cy3 DiC18 is embedded could therefore play a role in modulating its photostability by affecting oxygen accessibility and the dye's structural mobility.

Table 1: Key Photobleaching Pathways of Cyanine Dyes (e.g., Cy3)

| Pathway | Initiating Species/Process | Mechanism | Outcome |

| Photooxidation | Triplet state dye + Molecular Oxygen | Formation of Singlet Oxygen (¹O₂), oxidative cleavage of polymethine chain | Irreversible loss of fluorescence |

| Thermally Activated Rearrangement | Excited state dye + Thermal Energy | Structural changes (potentially isomerization-related) | Irreversible loss of fluorescence |

The understanding of these phototruncation mechanisms is crucial for optimizing experimental conditions in fluorescence-based applications involving Cy3 DiC18 to minimize photobleaching and maximize signal duration.

Applications of Cy3 Dic18 in Advanced Research Methodologies

Membrane-Specific Labeling and Imaging Techniques

Cy3 DiC18's lipophilic nature allows it to partition into lipid bilayers, making it suitable for membrane-specific labeling and imaging applications. broadpharm.com Once integrated into the cell membrane, it can diffuse laterally, enabling the staining of entire cells. broadpharm.com

Labeling of Membrane-Bound Proteins

While Cy3 DiC18 primarily labels the lipid environment of membranes, derivatives of Cy3 have been used to label proteins, including membrane proteins. Organic fluorophores like Cy3 are widely used as chemical labels to investigate the structure and dynamics of membrane proteins. nih.govnih.gov Studies have shown that Cy3 can interact directly and strongly with lipid bilayers, potentially affecting the structure and dynamics of labeled membrane proteins. nih.govnih.gov The interaction involves both electrostatic interactions with lipid headgroups and insertion of hydrophobic moieties into the lipid bilayer core. nih.govnih.gov

Applications in Lipid Bilayer Studies

Cy3 and its derivatives are valuable probes for studying lipid bilayers. Their ability to partition into and interact with lipid membranes allows researchers to investigate membrane properties and dynamics. nih.govnih.gov For instance, studies using molecular dynamics simulations have explored the interactions of Cy3 with lipid bilayers of different compositions, revealing a strong tendency for membrane partitioning influenced by electrostatic and hydrophobic forces. nih.govnih.gov The interaction of water-soluble fluorescent dyes, including some Cy3 variants, with lipid membranes has been noted, highlighting the importance of considering dye-membrane interactions in studies involving lipid bilayers. plos.org

Development of Membrane-Anchored Probes (e.g., MemGraft)

The principle of using a membrane anchor to facilitate membrane labeling has led to the development of novel probes like MemGraft, which utilize cyanine (B1664457) dyes such as Cy3. nih.govbiorxiv.orgnih.gov MemGraft probes are designed with a low-affinity membrane anchor and a reactive group, such as an activated ester or a maleimide, attached to a cyanine dye like Cy3 or Cy5. nih.govbiorxiv.orgnih.gov This design exploits the transient binding to the lipid membrane surface, creating a high local concentration of the dye, which favors covalent ligation to proximal membrane proteins. nih.govbiorxiv.orgnih.gov This lipid-directed covalent labeling strategy offers advantages over conventional non-covalent membrane probes, including compatibility with cell fixation, permeabilization, trypsinization, and the presence of serum, enabling long-term cell tracking and imaging of plasma membrane dynamics. nih.govbiorxiv.orgnih.gov Studies have demonstrated the efficient plasma membrane labeling achieved by MemGraft-Cy3, highlighting the crucial role of the membrane anchor in achieving high labeling density compared to control compounds lacking this feature. biorxiv.orgnih.govresearchgate.net

Multimodal Imaging Approaches

Cy3's fluorescent properties make it a suitable component in the development of multimodal imaging probes that combine fluorescence imaging with other modalities, such as Positron Emission Tomography (PET). nih.govresearchgate.netnih.gov

Integration with Positron Emission Tomography (PET)

Integrating fluorescence imaging with PET offers synergistic benefits, combining the high sensitivity and quantitative capability of PET with the high spatial resolution and real-time imaging potential of fluorescence. nih.govnih.gov While Cy3 itself is a fluorophore, it can be incorporated into probes that also carry a radioisotope for PET imaging. nih.govresearchgate.net This allows for a dual-modality approach where PET can be used for whole-body non-invasive imaging and pre-biopsy detection, while fluorescence can be utilized for post-biopsy confirmation and fluorescence-guided surgery. nih.gov

Hybrid Fluorescence/PET Probe Development

The development of hybrid fluorescence/PET probes involves conjugating a fluorophore like Cy3 with a radioisotope. researchgate.netnih.gov For example, probes bearing [18F]Cy3 have been developed for dual-mode PET/optical imaging applications. researchgate.net These probes can be used to label various biological targets, including cells, for imaging in vivo. researchgate.net The use of such hybrid probes allows for obtaining complementary information from both imaging techniques by administering a single agent. researchgate.net Research in this area focuses on developing probes that can stably label cells or other targets and provide reliable signals for both PET and fluorescence imaging. researchgate.net

Utilization in Biosensor Design and Molecular Probing

Fluorescent probes and biosensors play a crucial role in converting chemical or biological information into measurable fluorescence signals. Cy3-based fluorophores, including lipophilic variants like Cy3 DiC18, are integral to the design of such tools for detecting specific analytes and monitoring molecular processes within biological systems. alfa-chemistry.combaseclick.eu

Detection of Intracellular Analytes (e.g., Formaldehyde)

While Cy3 DiC18's lipophilic nature primarily directs its use to membrane-associated studies, the broader class of Cy3-based probes has been explored for detecting intracellular analytes. The detection of intracellular molecules often requires probes capable of permeating the cell membrane and exhibiting a change in fluorescence upon interaction with the target analyte. Although direct research on Cy3 DiC18 for intracellular formaldehyde (B43269) detection was not found, Cy3-based probes have been developed for monitoring intracellular redox changes, which are fundamental to cellular health and responses. Formaldehyde itself is a simple aldehyde that plays roles in various biological processes but can also be toxic. sigmaaldrich.com The design of fluorescent probes for intracellular analytes like formaldehyde typically involves a recognition element specific to the analyte linked to a fluorophore that undergoes a detectable change in fluorescence properties upon binding.

Identification of Adaptive Microbial Responses Involving Dithiols

Cy3-based fluorescent probes have been specifically utilized to investigate adaptive microbial responses, particularly those involving changes in protein dithiol status. One notable application involved the synthesis and use of a cell-permeable thiol-reactive affinity probe (TRAP_Cy3) to trap and visualize dithiols in cytosolic proteins of the photosynthetic microbe Synechococcus sp. PCC7002. This probe allowed for the in vivo measurement of cellular redox changes linked to disulfide bond formation. By alkylating reactive thiols and then displacing the bound TRAP_Cy3, researchers could identify proximal reduced dithiols using mass spectrometry. Studies using TRAP_Cy3 revealed significant decreases in the abundance of reduced dithiols in cellular proteins under conditions of increased oxygen and light, suggesting redox-dependent regulatory mechanisms involving proximal disulfide oxidation in response to environmental changes.

Glucose Bioprobe Development for Bioimaging Research

Fluorescently tagged glucose analogues have been developed as bioprobes for monitoring glucose uptake and metabolism in living cells, crucial for understanding cellular energy dynamics and related diseases. Cy3 has been successfully conjugated to glucose to create such bioprobes. These Cy3-labeled glucose bioprobes allow for real-time and quantitative monitoring of glucose uptake using fluorescence microscopy and flow cytometry. Research has shown that the cellular uptake of these probes is mediated by glucose-specific transport systems and competes with D-glucose uptake. Compared to earlier fluorescent glucose probes like 2-NBDG, some Cy3-labeled variants have demonstrated higher sensitivity, enabling bioassays without necessarily requiring glucose starvation. The development of Cy3-labeled glucose bioprobes represents a significant advancement in bioimaging research, offering a powerful tool for studying glucose metabolism and screening for agents that affect glucose uptake.

Comparative Fluorescence Microscopy and Cellular Imaging Techniques

Fluorescence microscopy is a fundamental technique in biological research, allowing for the visualization of cellular structures and processes with high specificity through the use of fluorescent dyes like Cy3. Cy3 DiC18, with its lipophilic properties, is particularly suited for imaging cellular membranes and structures associated with lipid bilayers.

Co-localization Studies with Other Fluorophores

Co-localization studies in fluorescence microscopy aim to determine if two or more different molecules are present at the same physical location within a specimen. This is often achieved by labeling different molecules with spectrally distinct fluorophores and observing the overlap of their fluorescence signals. Cy3, with its characteristic orange-red emission, is frequently used in combination with other fluorophores that have well-separated emission spectra, such as green-emitting fluorophores (e.g., Alexa Fluor 488 or FITC) or far-red emitting fluorophores (e.g., Cy5). By using appropriate filter sets or spectral unmixing techniques, researchers can differentiate the signals from each fluorophore and identify areas of overlap, indicating co-localization. Challenges in co-localization studies include spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another, which can lead to false positives. Careful selection of fluorophore pairs and imaging settings is crucial for accurate co-localization analysis.

Computational and Theoretical Modeling of Cy3 Dic18 Characteristics

Quantum Chemical and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TDDFT), are widely applied to investigate the electronic structure and excited states of cyanine (B1664457) dyes such as Cy3. These calculations provide a theoretical basis for understanding their optical properties.

Predicting Absorption and Fluorescence Maxima

DFT and TDDFT calculations are employed to predict the absorption and fluorescence maxima of cyanine dyes. Studies have utilized these methods to calculate the electronic transitions responsible for the observed spectra. For instance, TDDFT calculations have been used to evaluate vertical excitation energies, which can be related to absorption maxima. While these methods can qualitatively describe trends in absorption maxima, accurately predicting the exact values can be challenging. mdpi.comresearchgate.netnih.govsemanticscholar.org The S₀ → S₁ transition, typically a ππ* transition, is primarily responsible for the strong absorption band observed around 550 nm in Cy3. nih.govnih.govmdpi.com

Different computational approaches and basis sets can influence the accuracy of predicted spectral properties. For example, the choice of basis set in TDDFT calculations has been shown to impact the calculated absorption maximum. mdpi.com

Evaluation of DFT Functionals for Cyanine Dye Modeling

The accuracy of DFT and TDDFT calculations for cyanine dyes is significantly dependent on the choice of the exchange-correlation functional. Numerous studies have focused on evaluating the performance of various functionals for predicting the electronic excitation energies and spectral characteristics of these dyes. mdpi.comresearchgate.netsemanticscholar.orgacs.orgresearchgate.net

Benchmark calculations comparing different functionals have shown varying degrees of accuracy when compared to experimental data or higher-level theoretical methods like ADC(2). nih.govacs.org Some studies suggest that certain pure exchange functionals, such as M06L, HFS, HFB, and B97D, combined with appropriate basis sets, can show good performance in estimating the absorption and fluorescence characteristics of cyanine dyes. mdpi.comsemanticscholar.org However, it has also been noted that TDDFT can sometimes overestimate transition energies in cyanine dyes. nih.gov The performance of functionals like B3LYP, PBE0, M06, BMK, CAM-B3LYP, and M06-2X has been assessed for predicting photophysical properties, including absorption and emission. researchgate.net

Table 1 summarizes the performance of some DFT functionals in predicting excitation energies for cyanine dyes based on available data.

| Functional | Basis Set | Average Deviation (eV) | Property Predicted | Reference |

| B3LYP | 6–31G(d) | 0.41 | S₀ → S₁ Transition Energy | nih.gov |

| CAM-B3LYP | Various | 0.57 | S₀ → S₁ Transition Energy | nih.gov |

| LC-ωPBE | Various | 0.62 | S₀ → S₁ Transition Energy | nih.gov |

| ωB97 | Various | 0.67 | S₀ → S₁ Transition Energy | nih.gov |

| B97D | 6-311+G(2d,p) | 0.01 (MAD) | Absorption Properties | semanticscholar.org |

| PBE0 | 6-311+G(2d,p) | 0.24 (Difference) | Absorption Maximum | semanticscholar.org |

| PBE0 | Various | ~0.1 (MUE) | Absorption | researchgate.net |

| M06 | Various | ~0.1 (MUE) | Absorption | researchgate.net |

Note: MAD = Mean Absolute Deviation, MUE = Mean Unsigned Error. Deviations are relative to experimental or high-level theoretical data.

Modeling of Environmental and Thermal Effects on Spectral Signatures

The spectral signatures of fluorescent dyes like Cy3 can be influenced by their environment and temperature. Computational modeling techniques are employed to account for these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT and TDDFT calculations to simulate the effect of solvents like water or methanol (B129727) on the electronic structure and excitation energies of cyanine dyes. nih.govnih.govmdpi.com While solvent inclusion can stabilize energetics, its effect on spectral shapes might be negligible in some cases. nih.govmdpi.com

Modeling thermal effects often involves considering the contributions of molecular vibrations and conformational changes at finite temperatures. Approaches like the Franck-Condon approach, including its adiabatic Hessian (AH) approximation, and ensemble-based methods utilizing molecular dynamics simulations, are used to simulate absorption spectra that incorporate thermal effects. nih.govmdpi.com These methods can reveal the prominent contributions of thermal effects, low-frequency modes, and simultaneous vibrational excitations to the spectrum. nih.govmdpi.com Proper sampling of ground state conformations, considering anharmonicity and interactions with the surroundings, is important for accurately modeling environmental and thermal effects, especially for flexible and charged systems. nih.gov

Theoretical Frameworks for Förster Resonance Energy Transfer (FRET) Analysis

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor and an acceptor molecule, widely used as a spectroscopic ruler to measure distances at the nanoscale. nih.govevidentscientific.comlibretexts.orgmdpi.comresearchgate.net Theoretical frameworks based on Förster theory are essential for analyzing FRET data involving Cy3 as a donor or acceptor.

FRET efficiency is highly dependent on the distance separating the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, the refractive index of the medium, and the relative orientation of the donor and acceptor dipoles (orientation factor, κ²). nih.govevidentscientific.comlibretexts.orgresearchgate.net

Gold Nanoparticle Quenching Models

Gold nanoparticles (Au NPs) can act as efficient quenchers of fluorescence in FRET systems due to their surface plasmon resonance. e-asct.orgresearchgate.netoatext.comnih.gov Theoretical models have been developed to describe the energy transfer process between fluorescent dyes, such as Cy3, and gold nanoparticles.

These models often consider the distance-dependent interaction between the dye and the nanoparticle surface. Studies have investigated the fluorescence quenching efficiency of Cy3 in the presence of gold nanoparticles as a function of the distance separating the dye from the nanoparticle surface. nih.gov Analytical models have been proposed to determine the influence of gold nanoparticle concentration on the energy transfer, considering contributions from different mechanisms like conventional FRET, surface resonant energy transfer (SET), and Coulomb energy transfer (CET). e-asct.orgresearchgate.net The efficiency of energy transfer is strongly dependent on the spectral overlap and the separation distance between the donor (Cy3) and the acceptor (Au NP). e-asct.orgresearchgate.net

Donor-Acceptor Distance Dependence in FRET Systems

The fundamental principle underlying FRET as a spectroscopic ruler is its strong dependence on the distance between the donor and acceptor molecules. According to Förster theory, the efficiency of FRET decreases with the inverse sixth power of the distance separating the donor and acceptor (r). nih.govevidentscientific.comlibretexts.orgresearchgate.netmicroscopyu.com

The Förster distance (R₀) is a critical parameter in FRET analysis, defined as the distance at which the FRET efficiency is 50%. nih.govlibretexts.orgmdpi.com The FRET efficiency (E) can be calculated using the formula:

E = 1 / (1 + (r / R₀)⁶) nih.govlibretexts.org

This inverse sixth power dependence makes FRET highly sensitive to small changes in the distance between 1 and 10 nanometers, which is the typical range over which FRET occurs effectively. evidentscientific.comlibretexts.org Theoretical frameworks utilize this distance dependence to infer molecular distances and conformational changes in biological systems by measuring FRET efficiency. nih.govlibretexts.orgaps.org The orientation factor (κ²) also plays a role in the Förster distance and can influence the calculated distance, although its effect on the calculated distance is less pronounced due to the sixth-root relationship. evidentscientific.com

Table 2 illustrates the theoretical dependence of FRET efficiency on the donor-acceptor distance relative to the Förster distance.

| Distance (r) | FRET Efficiency (E) |

| 0.5 * R₀ | ~0.98 |

| 0.7 * R₀ | ~0.90 |

| 1.0 * R₀ | 0.50 |

| 1.5 * R₀ | ~0.10 |

| 2.0 * R₀ | ~0.015 |

Future Research Directions and Translational Perspectives for Cy3 Dic18 Analogues

Development of Novel Derivatives with Tailored Photophysical Properties

Future research into Cy3 DiC18 analogues is expected to focus on modifying the core structure and the lipophilic tails to achieve tailored photophysical properties. Advancements in fluorescent dye technology are continuously seeking brighter and more photostable dyes to enhance imaging resolution and broaden the scope of fluorescence-based assays nih.gov. For Cy3 DiC18, this could involve structural modifications to the cyanine (B1664457) core to improve quantum yield and reduce photobleaching, which are critical for long-term imaging and single-molecule studies.

Tailoring the photophysical properties might also include shifting the excitation and emission spectra to enable multiplexed imaging with other fluorescent probes, similar to how Cy3 is currently used alongside dyes like CY2 and Cy5 for simultaneous detection of multiple targets bidepharm.com. Modifications to the polymethine bridge length or the heterocyclic rings can influence spectral characteristics. Furthermore, the integration of elements that minimize undesirable interactions with the local environment, such as twisted intramolecular charge transfer (TICT), could lead to enhanced fluorescence in specific biological contexts.

Data on photophysical properties of related cyanine dyes highlight the impact of structural variations. For instance, encapsulation of Cy3 in calcium phosphate (B84403) nanoparticles has shown a significant increase in quantum efficiency and altered solvent sensitivity, suggesting that the local environment and structural constraints play a crucial role in fluorescence enhancement. Future Cy3 DiC18 analogues could explore similar encapsulation strategies or modifications that mimic such environments to improve performance.

Integration into Emerging Imaging Technologies and Platforms

The lipophilic nature of Cy3 DiC18 makes it particularly relevant for integration into emerging imaging technologies that focus on cellular membranes and dynamics. Advanced imaging platforms are continuously being developed, and the integration of improved fluorescent dyes is a key trend nih.gov. Techniques such as super-resolution microscopy (e.g., STED, STORM, PALM) require highly photostable and bright dyes to achieve nanoscale resolution. Future Cy3 DiC18 analogues with enhanced photophysical properties would be well-suited for visualizing membrane structures and protein dynamics at this level of detail.

Light-sheet microscopy, which allows for fast, low-phototoxicity imaging of live samples, could also benefit from improved lipophilic tracers. Cy3 DiC18 analogues could be used to study membrane rearrangements, cell migration, and organelle dynamics in 3D over time with reduced damage to the biological specimen.

Furthermore, the increasing integration of machine learning and artificial intelligence (AI) into image analysis pipelines presents opportunities for Cy3 DiC18.. Enhanced fluorescent properties and more specific labeling through advanced bioconjugation could provide higher quality data for training AI algorithms, leading to more accurate and automated analysis of complex membrane-associated biological processes.

Exploration of Advanced Bioconjugation Strategies for Enhanced Specificity

While Cy3 DiC18 primarily relies on its lipophilic tails for membrane integration, future research will likely explore advanced bioconjugation strategies to achieve enhanced specificity for particular membrane components or cell types. Current bioconjugation techniques allow for the linking of small molecules, such as fluorescent dyes, to larger biomolecules like proteins, antibodies, and nucleic acids.

Developing methods to specifically target Cy3 DiC18 analogues to certain membrane proteins, lipid rafts, or even specific cell surface markers would significantly enhance their utility. This could involve conjugating Cy3 DiC18 analogues to antibodies or ligands that bind to target molecules on the cell surface. Strategies such as click chemistry, which allows for highly specific and efficient labeling, could be adapted for lipophilic dyes.

Another area of exploration is the development of activatable or environment-sensitive Cy3 DiC18 analogues. These probes would only become fluorescent upon interacting with a specific target or environment, reducing background noise and improving signal-to-noise ratio in complex biological systems bidepharm.com. This could involve incorporating quenching moieties that are released or altered upon target binding or enzymatic activity.

Advanced conjugation processes are being developed for site-specific labeling of biomolecules, which could be applied to direct lipophilic dyes to precise locations within the membrane or on membrane-associated structures bidepharm.com.

Expansion into New Biological Research Paradigms

The development of Cy3 DiC18 analogues with tailored properties and enhanced specificity will facilitate their expansion into new biological research paradigms. Their ability to selectively label and track cell membranes makes them valuable tools for studying fundamental processes such as cell-cell interactions, cell migration, membrane trafficking, and viral entry.

Improved photostability and brightness will enable longer-term studies of dynamic membrane events in live cells and organisms. Enhanced specificity through bioconjugation could allow for the investigation of the roles of specific lipids or proteins in membrane organization and function.

Cy3 DiC18 analogues could also play a role in the emerging paradigm of spatial biology, where the spatial organization of molecules within cells and tissues is studied in detail. Their ability to highlight membrane structures provides essential contextual information for understanding the localization and interaction of other biomolecules.

Q & A

Q. How should I manage conflicting data from Cy3-dic18 time-course experiments?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.